Synthetic Yield for Key Intermediate in Antidiabetic Agent Preparation
The target compound is a critical intermediate in the synthesis of amino-phenyl-sulfonyl-acetate derivatives with antidiabetic potential [1]. In a multi-step synthesis starting from methyl 2-(4-nitrophenylthio)acetate, methyl 2-(4-aminophenylsulfonyl)acetate was obtained in a reported yield of 15.5 g [1]. This compares favorably to the preceding nitro-intermediate, which was obtained in a 30.0 g yield but required no purification [1]. The subsequent amination step using this intermediate proceeds with a good yield of 10.4 g for the final antidiabetic candidate, highlighting the efficiency of this specific intermediate in the overall synthetic route [1].
| Evidence Dimension | Synthetic yield of intermediates in a multi-step reaction |
|---|---|
| Target Compound Data | 15.5 g isolated yield for methyl 2-(4-aminophenylsulfonyl)acetate |
| Comparator Or Baseline | 30.0 g crude yield for methyl 2-(4-nitrophenylthio)acetate (precursor) |
| Quantified Difference | Not directly comparable due to different reaction steps and purification requirements, but demonstrates viability as a high-yielding intermediate |
| Conditions | Reaction conditions: 600 mL methanol, 150 mL water, 19.5 g iron, 61.5 g ammonium chloride, 100°C for 4 hours, followed by extraction and crystallization [1] |
Why This Matters
This quantitative yield data provides a reliable benchmark for chemists procuring this compound for similar synthetic pathways, ensuring process reproducibility and efficient material use.
- [1] CJ Healthcare Corporation. (2017). Novel amino-phenyl-sulfonyl-acetate derivatives and use thereof. United States Patent Application Publication No. US 2017/0247320 A1. Example 1, Steps 1-2 and 1-3. View Source
